(S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE
Description
(S)-1-(2-Chlorophenyl)propan-1-amine is a chiral primary amine featuring a 2-chlorophenyl substituent attached to a propane backbone. Its molecular formula is C₉H₁₂ClN, with a molecular weight of approximately 171.6 g/mol. The (S)-configuration at the chiral center makes it enantiomerically distinct, which is critical in pharmaceutical applications where stereochemistry influences biological activity .
The compound’s 2-chlorophenyl group introduces electron-withdrawing effects, modulating the amine’s basicity and reactivity. Potential synthetic routes include asymmetric reductive amination of 1-(2-chlorophenyl)propan-1-one or resolution of racemic mixtures. Applications span medicinal chemistry, where it may serve as a chiral intermediate in drug development, particularly for targeting central nervous system receptors or enzyme inhibitors.
Properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVIGDPJWCJAHL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-1-phenylpropan-1-amine.
Chlorination: The phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2-CHLOROPHENYL)PROPAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-1-(2,4-Difluorophenyl)propan-1-amine
Molecular Formula : C₉H₁₁F₂N
Molecular Weight : 171.19 g/mol
Key Differences :
- Substituents : Two fluorine atoms at the 2- and 4-positions on the phenyl ring versus a single chlorine at the 2-position.
- Electronic Effects : Fluorine’s strong electronegativity and smaller atomic size reduce steric hindrance but increase electron-withdrawing inductive effects compared to chlorine. This likely lowers the amine’s basicity (estimated pKa ~9.8 vs. ~10.5 for the chloro analog).
- Applications : Enhanced metabolic stability due to C-F bonds may make the difluoro analog preferable in drug candidates requiring prolonged half-lives.
1-(2-Chlorophenyl)ethanone
Molecular Formula : C₈H₇ClO
Molecular Weight : 154.6 g/mol
Melting Point : 54–56°C
Key Differences :
- Functional Group : Ketone (electrophilic carbonyl) vs. amine (nucleophilic).
- Reactivity : The ketone undergoes nucleophilic additions (e.g., reductive amination to form the target amine), while the amine participates in alkylation or acylation reactions.
- Applications : Serves as a precursor in synthesizing aryl-substituted amines.
N-(2-Chloroethyl)-N-methylpropan-1-amine
Molecular Formula : C₆H₁₄ClN
Molecular Weight : 135.64 g/mol
Key Differences :
- Structure : Tertiary amine with chloroethyl and methyl substituents vs. primary amine with aryl group.
- Basicity : Tertiary amines are typically less basic (pKa ~8.5) than primary amines due to reduced solvation effects.
- Applications: Potential use in surfactants or ion-pair chromatography due to its polar chloroethyl group.
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Chlorine’s polarizability and size impart greater steric and electronic modulation than fluorine, affecting binding affinities in receptor-ligand interactions.
- Solubility : Aryl-substituted amines (e.g., target compound) exhibit lower water solubility compared to aliphatic amines (e.g., N-(2-chloroethyl)-N-methylpropan-1-amine) due to hydrophobic aromatic rings.
- Synthetic Utility: 1-(2-Chlorophenyl)ethanone’s role as a ketone precursor highlights its importance in reductive amination pathways to access chiral amines .
Biological Activity
(S)-1-(2-Chlorophenyl)propan-1-amine, also known as (S)-2-chloroamphetamine, is an important compound in medicinal chemistry, particularly in the context of its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12ClN
- Molecular Weight : 171.65 g/mol
- Structure : The compound features a chlorophenyl group attached to a propan-1-amine backbone, which contributes to its biological properties.
This compound primarily acts as a monoamine releasing agent. Its mechanism involves:
- Dopamine Release : It promotes the release of dopamine in the central nervous system (CNS), which is crucial for mood regulation and reward pathways.
- Norepinephrine and Serotonin Modulation : The compound also affects norepinephrine and serotonin levels, contributing to its stimulant effects.
Pharmacological Effects
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Stimulant Activity :
- Exhibits central nervous system stimulant effects similar to other amphetamines.
- Enhances alertness and energy levels.
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Appetite Suppression :
- Investigated for its potential use in weight management due to appetite-suppressing properties.
- Studies have shown that it may reduce food intake in animal models.
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Potential Therapeutic Uses :
- Explored for treatment options in attention deficit hyperactivity disorder (ADHD) and narcolepsy.
- Research indicates possible applications in managing obesity through appetite modulation.
Case Studies
-
Study on Weight Management :
- A study involving rodents demonstrated that administration of this compound resulted in significant weight loss compared to control groups. The mechanism was attributed to increased energy expenditure and reduced food intake.
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Cognitive Enhancement :
- In clinical trials for cognitive enhancement, participants reported improved focus and attention when administered this compound compared to placebo groups.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| (S)-Amphetamine | CNS stimulant, appetite suppressant | More potent dopamine release |
| (S)-Methamphetamine | Stronger CNS stimulant | Higher abuse potential |
| (R)-2-Chlorophenylpropan-1-amine | Intermediate for drug synthesis | Less studied in terms of biological activity |
Safety and Toxicology
While this compound shows promise in various therapeutic areas, safety assessments are crucial:
- Potential side effects include increased heart rate, hypertension, and psychological dependence.
- Long-term studies are necessary to evaluate chronic exposure effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
